5-Cyanopyrimidine-2-propanitrile

Vue d'ensemble

Description

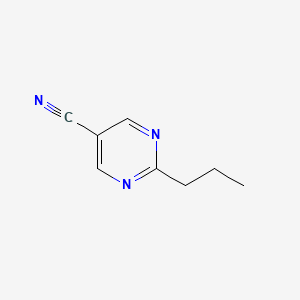

2-Propylpyrimidine-5-carbonitrile, also known as P2P5CN, is a chemical compound with the molecular formula C8H9N3 and a molecular weight of 147.18 g/mol . It has gained significant attention from researchers in recent years due to its many potential applications.

Synthesis Analysis

A novel series of pyrimidine-5-carbonitrile derivatives was designed, synthesized, and then evaluated for their cytotoxic activity as novel anti-cancer with dual EGFRWT/COX-2 inhibitors . The reaction of 6-(2-methylpropyl or 2-phenylpropyl)-2-thiouracil-5-carbonitriles with various arylmethyl halides, 2-bromoethyl methyl ether, benzyl chloromethyl ether, and 2-bromomethyl-5-nitrofuran in N,N-dimethylformamide or acetone yielded the corresponding substituted thio-3,4-dihydro-4-oxopyrimidine-5-carbonitrile analogues .Molecular Structure Analysis

Two potential bioactive pyrimidine-5-carbonitrile derivatives have been synthesized and characterized by spectroscopic techniques (1H and 13C-NMR) and the three-dimensional structures were elucidated by single crystal X-ray diffraction at low temperature (160 K) .Chemical Reactions Analysis

The molecular conformation is locked by an intramolecular C–H⋯C interaction involving the cyano and CH of the thiophene and phenyl rings . The intermolecular interactions were analyzed in a qualitative manner based on the Hirshfeld surface and 2D-fingerprint plots .Applications De Recherche Scientifique

Développement d'agents anticancéreux

5-Cyanopyrimidine-2-propanitrile : les dérivés ont été explorés comme agents anticancéreux potentiels. Ces composés sont conçus pour imiter l'ATP et agir comme inhibiteurs de la tyrosine kinase du récepteur du facteur de croissance épidermique (EGFR), qui est une cible pour la thérapie anticancéreuse . Ils ont montré des activités cytotoxiques in vitro contre plusieurs lignées de cellules tumorales humaines, y compris le carcinome colorectal, le carcinome hépatocellulaire, le cancer du sein et les cellules du cancer du poumon non à petites cellules .

Inhibition de la tyrosine kinase EGFR

Les dérivés de This compound ont été évalués pour leur capacité à inhiber EGFR WT et EGFR T790M, qui sont associés à divers types de cancers. Ces composés ont démontré des activités inhibitrices de la kinase prometteuses, ce qui en fait des candidats importants pour le développement de nouveaux traitements anticancéreux .

Arrêt du cycle cellulaire et induction de l'apoptose

La recherche a indiqué que certains dérivés de This compound peuvent arrêter le cycle cellulaire en phase G2/M et induire l'apoptose dans les cellules cancéreuses. Ceci est crucial pour arrêter la prolifération des cellules cancéreuses et déclencher leur mort programmée .

Activation de la caspase-3

Certains dérivés ont été trouvés pour augmenter le niveau de caspase-3, une enzyme qui joue un rôle vital dans l'apoptose. Cela suggère que This compound pourrait être utilisé pour induire l'apoptose dans la thérapie anticancéreuse, en particulier dans les cellules de carcinome hépatocellulaire .

Inhibition duale EGFRWT/COX-2

De nouveaux dérivés de This compound ont été synthétisés et évalués comme inhibiteurs duaux d'EGFRWT et de COX-2. Ces inhibiteurs duaux sont importants car ils ciblent à la fois les voies de signalisation des cellules cancéreuses et les processus inflammatoires associés à la croissance tumorale .

Études de docking moléculaire

Des études de docking moléculaire ont été réalisées pour examiner le mode de liaison des dérivés de This compound contre EGFR WT et EGFR T790M. Ceci aide à comprendre comment ces composés interagissent avec leurs cibles au niveau moléculaire, ce qui est essentiel pour la conception de médicaments .

Évaluation des propriétés de type médicament

Des études ADMET in silico et des calculs de paramètres physicochimiques ont été effectués pour explorer les propriétés de type médicament des dérivés de This compound. Ceci est une étape importante dans le développement préclinique de nouveaux produits pharmaceutiques .

Cartographie pharmacophore

La cartographie pharmacophore 3D a révélé des caractéristiques partagées entre les dérivés de This compound les plus puissants et les inhibiteurs EGFRWT/COX-2 standard. Cette comparaison est cruciale pour la conception rationnelle de nouveaux médicaments anticancéreux .

Mécanisme D'action

Target of Action

The primary target of 2-Propylpyrimidine-5-carbonitrile is the Epidermal Growth Factor Receptor (EGFR). EGFR is a tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation .

Mode of Action

2-Propylpyrimidine-5-carbonitrile acts as an ATP-mimicking tyrosine kinase inhibitor. It binds to the ATP-binding site of EGFR, thereby inhibiting the receptor’s kinase activity. This inhibition prevents the phosphorylation and activation of downstream signaling pathways that are involved in cell proliferation and survival .

Biochemical Pathways

The inhibition of EGFR by 2-Propylpyrimidine-5-carbonitrile affects several biochemical pathways. The most notable is the MAPK/ERK pathway, which is involved in cell proliferation. By inhibiting EGFR, the activation of this pathway is reduced, leading to decreased cell proliferation .

Result of Action

The inhibition of EGFR by 2-Propylpyrimidine-5-carbonitrile leads to a decrease in cell proliferation. In vitro studies have shown that 2-Propylpyrimidine-5-carbonitrile can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in various human tumor cell lines .

Orientations Futures

New pyrimidine-5-carbonitrile derivatives have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR). These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines . This suggests that future research could focus on further exploring the potential applications of 2-Propylpyrimidine-5-carbonitrile and its derivatives in cancer treatment .

Analyse Biochimique

Biochemical Properties

2-Propylpyrimidine-5-carbonitrile plays a crucial role in biochemical reactions, particularly as an ATP mimicking tyrosine kinase inhibitor of the epidermal growth factor receptor (EGFR). This compound has been shown to interact with enzymes such as EGFR WT and mutant EGFR T790M, exhibiting inhibitory activities with IC50 values of 0.09 and 4.03 μM, respectively . These interactions are significant as they can influence various cellular processes, including cell proliferation and apoptosis.

Cellular Effects

2-Propylpyrimidine-5-carbonitrile has demonstrated notable effects on various types of cells and cellular processes. It has been evaluated for its cytotoxic activities against a panel of human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549). The compound has shown moderate antiproliferative activity against these cell lines, with IC50 values ranging from 2.4 to 4.14 μM . Additionally, it has been observed to arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in HCT-116, HepG-2, and MCF-7 cells .

Molecular Mechanism

The molecular mechanism of 2-Propylpyrimidine-5-carbonitrile involves its binding interactions with biomolecules, particularly EGFR. The compound acts as an ATP mimicking tyrosine kinase inhibitor, binding to the active site of EGFR and inhibiting its kinase activity. This inhibition leads to the downregulation of downstream signaling pathways, ultimately resulting in reduced cell proliferation and increased apoptosis . Molecular docking studies have further elucidated the binding mode of 2-Propylpyrimidine-5-carbonitrile, confirming its interactions with key residues in the EGFR active site .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Propylpyrimidine-5-carbonitrile have been observed to change over time. The compound has shown stability under various conditions, maintaining its inhibitory activity against EGFR over extended periods. Degradation products have been identified in long-term studies, which may influence its efficacy and safety . In vitro and in vivo studies have also highlighted the potential long-term effects of 2-Propylpyrimidine-5-carbonitrile on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 2-Propylpyrimidine-5-carbonitrile vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit tumor growth without causing significant toxicity. At high doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

2-Propylpyrimidine-5-carbonitrile is involved in several metabolic pathways, including those related to pyrimidine metabolism. The compound interacts with enzymes such as cytochrome P450, which play a role in its biotransformation and elimination . These interactions can influence metabolic flux and metabolite levels, potentially impacting the overall pharmacokinetics and pharmacodynamics of the compound.

Transport and Distribution

Within cells and tissues, 2-Propylpyrimidine-5-carbonitrile is transported and distributed through interactions with various transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its bioavailability and therapeutic efficacy . Studies have shown that the compound can be efficiently taken up by cancer cells, leading to its accumulation in tumor tissues .

Subcellular Localization

The subcellular localization of 2-Propylpyrimidine-5-carbonitrile is primarily within the cytoplasm, where it exerts its inhibitory effects on EGFR. The compound may also localize to specific subcellular compartments, such as the endoplasmic reticulum and mitochondria, depending on its interactions with targeting signals and post-translational modifications . These localizations can influence the activity and function of 2-Propylpyrimidine-5-carbonitrile, contributing to its overall therapeutic effects.

Propriétés

IUPAC Name |

2-propylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-2-3-8-10-5-7(4-9)6-11-8/h5-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVJXXVGCAXALB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=C(C=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801298802 | |

| Record name | 2-Propyl-5-pyrimidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801298802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033693-14-9 | |

| Record name | 2-Propyl-5-pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1033693-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propyl-5-pyrimidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801298802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;trihydroiodide](/img/structure/B1513526.png)

![4-Fluoro-2,3-dihydrospiro[indene-1,3'-piperidine]](/img/structure/B1513573.png)